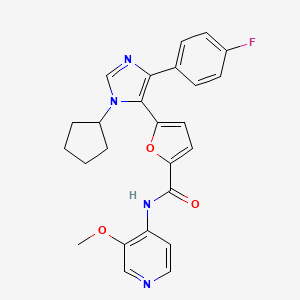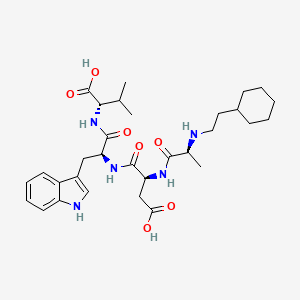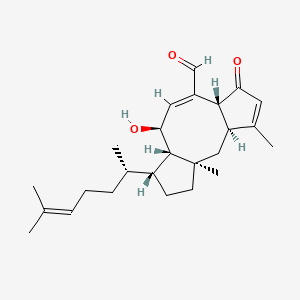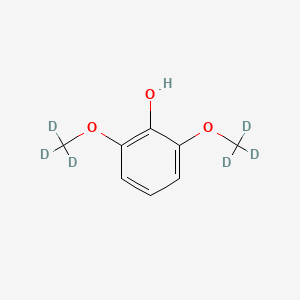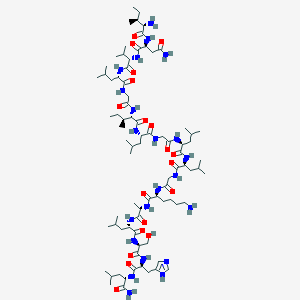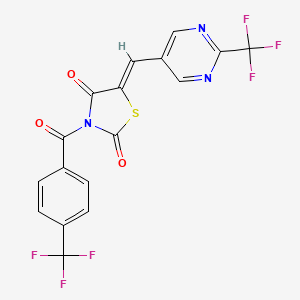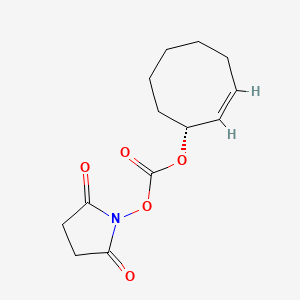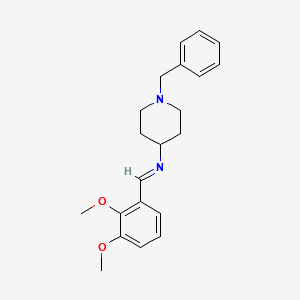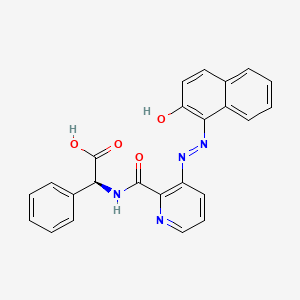
Neutrophil elastase inhibitor 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neutrophil elastase inhibitor 5 is a compound designed to inhibit the activity of neutrophil elastase, a serine protease enzyme primarily found in neutrophils. Neutrophil elastase plays a crucial role in the body’s immune response by breaking down proteins during inflammation. excessive activity of this enzyme can lead to tissue damage and is associated with various inflammatory diseases, including chronic obstructive pulmonary disease, cystic fibrosis, and acute respiratory distress syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neutrophil elastase inhibitor 5 typically involves the use of specific coupling reagents and protective groups to ensure the selective formation of the desired product. A common synthetic route includes the use of O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate as a coupling reagent . The reaction conditions often involve maintaining a controlled temperature and pH to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography to ensure the final product meets industry standards. The production process is designed to be efficient and cost-effective while maintaining high quality.
Chemical Reactions Analysis
Types of Reactions: Neutrophil elastase inhibitor 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like hydroxide ions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Neutrophil elastase inhibitor 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and protein interactions.
Biology: Helps in understanding the role of neutrophil elastase in various biological processes and diseases.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
Mechanism of Action
Neutrophil elastase inhibitor 5 exerts its effects by binding to the active site of neutrophil elastase, thereby preventing the enzyme from interacting with its natural substrates. This inhibition reduces the enzyme’s proteolytic activity, which in turn decreases tissue damage and inflammation. The molecular targets involved include the catalytic triad of serine, histidine, and aspartate residues within the enzyme’s active site .
Comparison with Similar Compounds
Elafin: A natural inhibitor of neutrophil elastase with anti-inflammatory properties.
Symplostatins: Natural compounds with potent elastase inhibitory activity.
Uniqueness: Neutrophil elastase inhibitor 5 is unique due to its high selectivity and potency in inhibiting neutrophil elastase. Unlike some other inhibitors, it does not significantly affect other proteases, making it a valuable tool for targeted therapeutic applications .
Properties
Molecular Formula |
C24H18N4O4 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
(2S)-2-[[3-[(2-hydroxynaphthalen-1-yl)diazenyl]pyridine-2-carbonyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C24H18N4O4/c29-19-13-12-15-7-4-5-10-17(15)21(19)28-27-18-11-6-14-25-22(18)23(30)26-20(24(31)32)16-8-2-1-3-9-16/h1-14,20,29H,(H,26,30)(H,31,32)/t20-/m0/s1 |
InChI Key |
SYTDKDNZPVIALG-FQEVSTJZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C2=C(C=CC=N2)N=NC3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=C(C=CC=N2)N=NC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


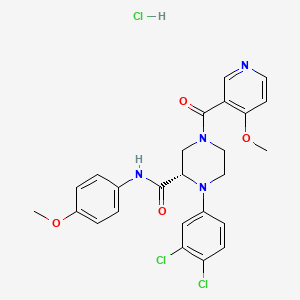

![N-(5-acetamidopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12386210.png)
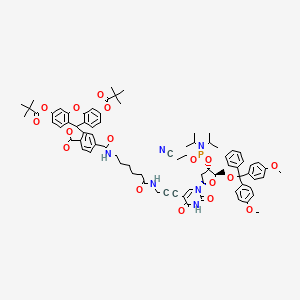
![4-[[4-[(E)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B12386219.png)
